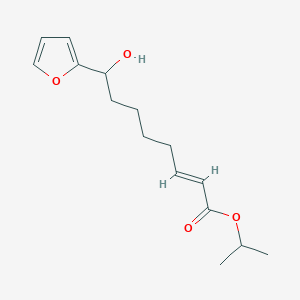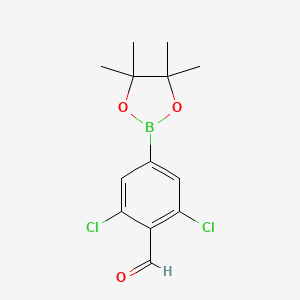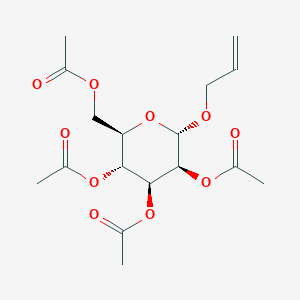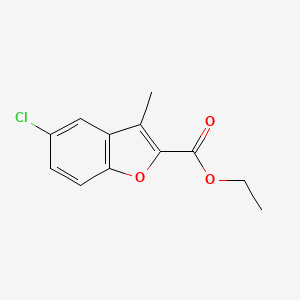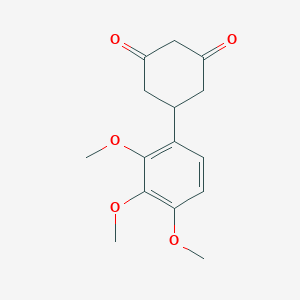
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione
Descripción general
Descripción
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones It features a cyclohexane ring substituted with a 2,3,4-trimethoxyphenyl group and two keto groups at the 1 and 3 positions
Aplicaciones Científicas De Investigación
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Mecanismo De Acción
Target of Action
The primary target of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is currently unknown
Mode of Action
It is known that similar compounds, such as triketones, inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) in plants . This enzyme is involved in the breakdown of the amino acid tyrosine into components used by plants to create necessary molecules .
Biochemical Pathways
If the compound acts similarly to other triketones, it may interfere with the tyrosine degradation pathway by inhibiting the HPPD enzyme .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Análisis Bioquímico
Biochemical Properties
The 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione compound, like other TMP compounds, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It interacts with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has displayed notable anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3,4-trimethoxyphenyl group, which can be derived from commercially available trimethoxybenzene.
Cyclohexane Ring Formation: The cyclohexane ring is formed through a series of cyclization reactions. One common method involves the use of cyclohexanone as a starting material, which undergoes a Michael addition with an appropriate enone to form the cyclohexane ring.
Keto Group Introduction: The introduction of the keto groups at the 1 and 3 positions is achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of diols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of cyclohexane-1,3-diol derivatives.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4,5-Trimethoxyphenyl)cyclohexane-1,3-dione: Similar structure but with different substitution pattern on the phenyl ring.
Dimedone (5,5-Dimethylcyclohexane-1,3-dione): A well-known reagent in organic synthesis with similar cyclohexanedione core but different substituents.
Uniqueness
5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,3,4-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological activities.
Propiedades
IUPAC Name |
5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRCBOQATKJKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220062.png)
![1H-pyrrolo[2,3-b]pyridine-3,5-diamine](/img/structure/B3220069.png)
![3-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220078.png)
![methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3220085.png)
![4-chloro-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220091.png)
![4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3220092.png)
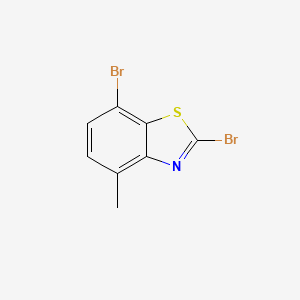
![3-iodo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3220111.png)
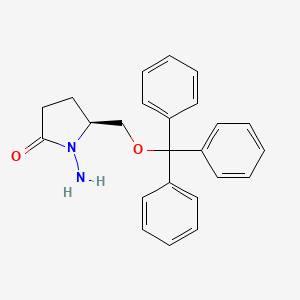
![2-Amino-3-({[(4-methyl-1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3220123.png)
